

An In-depth Technical Guide to the Chemical Structure of Isotetracycline

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Compound of Interest

Compound Name: *Isotetracycline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **isotetracycline**, a significant transformation product of the broad-spectrum antibiotic, tetracycline. The information presented herein is intended to support research and development efforts by providing detailed structural data, experimental methodologies, and a clear visualization of its formation.

Introduction to Isotetracycline

Isotetracycline is a degradation product of tetracycline that forms under alkaline conditions ($\text{pH} > 7$).^{[1][2][3]} This transformation involves an irreversible intramolecular rearrangement, leading to the cleavage of the C11-C11a bond in the tetracycline backbone and the subsequent formation of a lactone ring.^{[4][5]} This structural alteration results in the loss of antibiotic activity. ^[1] The formation of **isotetracycline** is a critical consideration in the manufacturing, formulation, and storage of tetracycline-based pharmaceuticals. Understanding its structure is paramount for stability studies and the development of new tetracycline derivatives with improved stability profiles.

Chemical Structure and Identification

Isotetracycline retains the same molecular formula as tetracycline but possesses a distinct atomic arrangement.

Identifier	Value
IUPAC Name	(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide[1]
Molecular Formula	C22H24N2O8[1]
Molecular Weight	444.44 g/mol
SMILES String	C[C@@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4--INVALID-LINK--N(C)C[1]

Crystallographic Data

The three-dimensional structure of **isotetracycline** derivatives has been elucidated through X-ray crystallography, primarily from co-crystals with the tetracycline repressor protein (TetR). The data presented below is derived from the crystal structure of iso-7-chlortetracycline, a closely related analog, bound to TetR (PDB ID: 2X9D).[6] This provides valuable insights into the bond lengths and angles of the core **isotetracycline** scaffold.

Table 1: Selected Bond Lengths and Angles for Iso-7-chlortetracycline

Bond	Length (Å)	Angle	Angle (°)
O11-C11	1.36	C11a-O11-C11	109.5
O11-C11a	1.47	O11-C11-C10a	109.2
C11-C11a	-	O11-C11a-C12	105.8
C6-C6a	1.54	C5a-C6-C6a	111.2
C1-C12a	1.53	C12-C1-C12a	108.9

Note: The bond between C11 and C11a is cleaved during the formation of **isotetracycline**.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of **isotetracycline**.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key tool for confirming the molecular weight and elemental composition of **isotetracycline**.

Table 2: Mass Spectrometry Data for **Isotetracycline**

Ion	Measured m/z	Predicted m/z	Elemental Composition
[M+H] ⁺	445.1580	445.1601	C22H25N2O8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. While a complete, unambiguously assigned NMR dataset for **isotetracycline** is not readily available in a single public source, data for tetracycline degradation products have been reported in academic literature. The following represents a compilation of expected chemical shifts based on related structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **Isotetracycline**

Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
4	4.1 - 4.3	65 - 68
4a	3.0 - 3.2	45 - 48
5	2.0 - 2.5	30 - 35
5a	2.8 - 3.0	48 - 52
6	3.5 - 3.7	70 - 73
N(CH ₃) ₂	2.8 - 3.0	40 - 43

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Formation of Isotetracycline from Tetracycline

This protocol describes the base-catalyzed conversion of tetracycline to **isotetracycline**.

Materials:

- Tetracycline hydrochloride
- 0.1 M Sodium hydroxide (NaOH) solution
- Deionized water
- High-performance liquid chromatography (HPLC) system for monitoring the reaction

Procedure:

- Prepare a solution of tetracycline hydrochloride in deionized water at a concentration of 1 mg/mL.
- Adjust the pH of the solution to 9-10 by adding 0.1 M NaOH solution dropwise while stirring. [7]
- Maintain the solution at room temperature and monitor the degradation of tetracycline and the formation of **isotetracycline** by HPLC at regular intervals.
- The reaction is typically complete within several hours, as indicated by the disappearance of the tetracycline peak and the appearance of a new peak corresponding to **isotetracycline** in the HPLC chromatogram.
- The resulting solution contains **isotetracycline**, which can be purified using preparative HPLC if required.

X-ray Crystallography

The following provides a general protocol for the crystallization of a protein-ligand complex, as was done for the **TetR-isotetracycline** structure.

Materials:

- Purified Tet repressor protein (TetR)
- **Isotetracycline** (or a derivative)
- Crystallization screening solutions (various buffers, precipitants, and additives)
- Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

- Prepare a concentrated solution of the TetR protein in a suitable buffer.
- Incubate the protein solution with an excess of **isotetracycline** to ensure the formation of the protein-ligand complex.
- Set up crystallization trials by mixing the protein-ligand complex solution with a variety of crystallization screening solutions in the crystallization plates.
- Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.
- Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.[\[4\]](#)
- The structure is solved using molecular replacement with a known model of the protein and the ligand is built into the electron density map.[\[4\]](#)

NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR data for a small molecule like **isotetracycline**.

Materials:

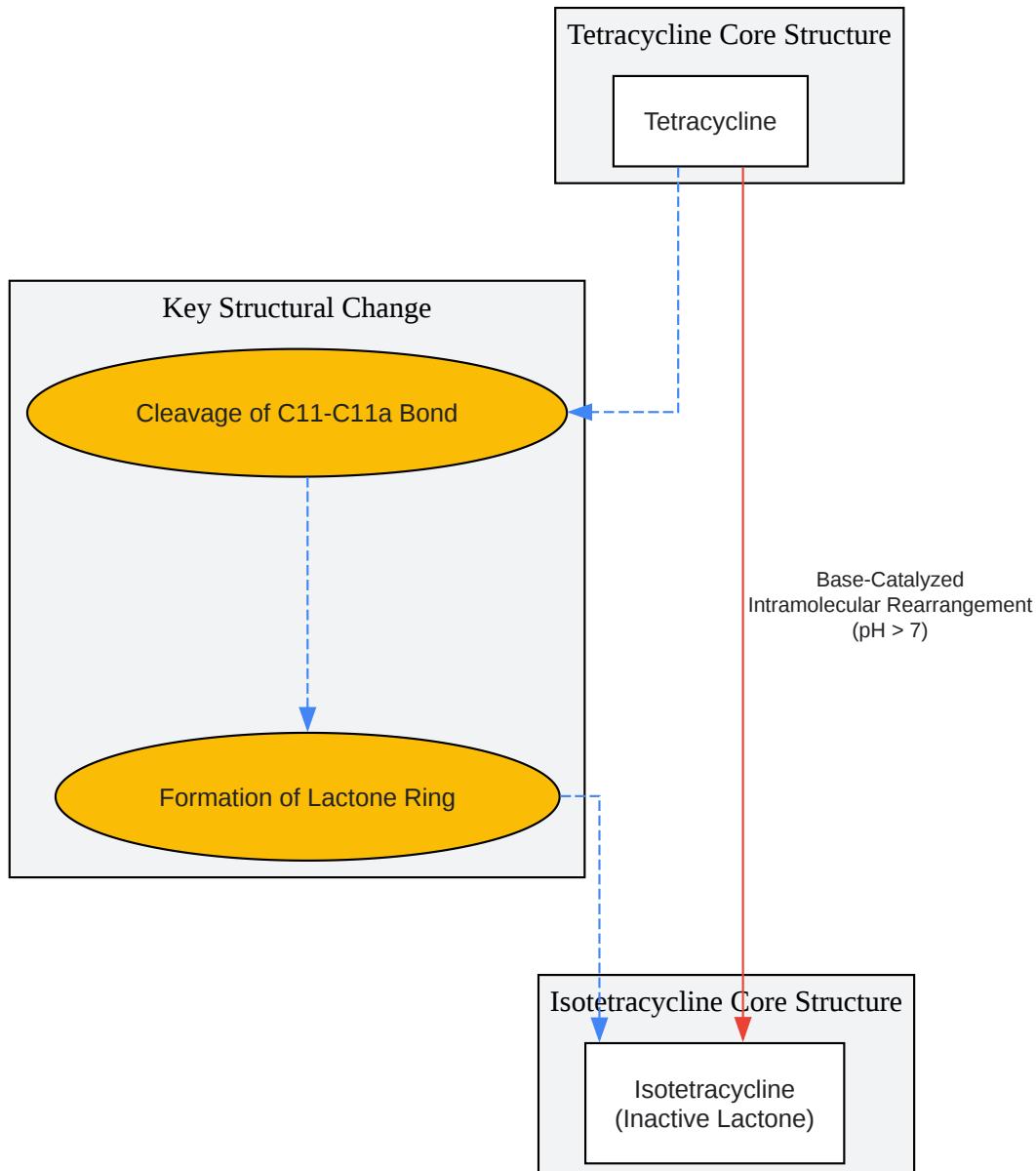
- **Isotetracycline** sample
- Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
- NMR tubes
- NMR spectrometer

Procedure:

- Dissolve a few milligrams of the **isotetracycline** sample in the chosen deuterated solvent in an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire standard 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
- Process the acquired data using appropriate software to obtain the final spectra for analysis.

Signaling Pathways and Logical Relationships

The formation of **isotetracycline** from tetracycline is a direct chemical transformation rather than a complex signaling pathway. The following diagram illustrates this irreversible, base-catalyzed intramolecular rearrangement.

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